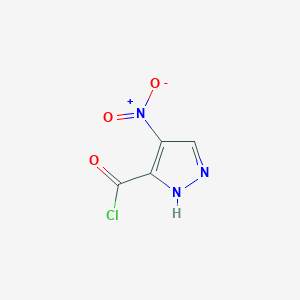
1-Methyl-1H-indazole-5-boronic acid
Übersicht
Beschreibung
1-Methyl-1H-indazole-5-boronic acid is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound contains a boronic acid group, which is commonly used in organic synthesis and medicinal chemistry due to its ability to form reversible covalent bonds with diols and other Lewis bases. The presence of the methyl group at the 1-position of the indazole ring can influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods. For instance, the synthesis of novel oxazole derivatives containing the 1-methyl-1H-indazol-3-yl moiety has been reported, starting from 1-methyl-1H-Indazole 3-carboxylic acid. This process involves the conversion of the carboxylic acid into amides and subsequent heterocyclization to form the oxazole ring . Although this paper does not directly describe the synthesis of this compound, it provides insight into the synthetic routes available for related indazole compounds.
Molecular Structure Analysis
The molecular structure and conformations of indazole derivatives can be studied using various spectroscopic methods and quantum chemical calculations. For example, the crystal structure, vibrational spectra, and theoretical calculations of 4-Methyl-1H-Indazole-5-Boronic Acid (4M1HI5BA) have been investigated, revealing different conformations in the gas phase and the most stable conformer being the envelope conformer . Although this study focuses on a different methyl position, it highlights the importance of molecular structure analysis in understanding the properties of indazole derivatives.
Chemical Reactions Analysis
Indazole derivatives can exhibit different resonance states under varying temperatures, which can complicate their characterization. For 4M1HI5BA, three different resonance states have been observed, and these states change with temperature. NMR spectroscopy has been used to study these resonance forms and molecular structures, providing valuable information on the dynamic behavior of such molecules . This analysis is relevant to understanding the reactivity and potential chemical transformations of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be influenced by their molecular structure and substituents. The vibrational assignments of 4M1HI5BA were carried out using total energy distribution values, and the HOMO and LUMO energies were calculated, which are important for understanding the electronic properties of the molecule . Additionally, the chemical shift values of hydrogen and carbon atoms in 4M1HI5BA were calculated using the GIAO method and showed good agreement with experimental data, indicating the reliability of theoretical methods in predicting NMR spectra . These studies provide a foundation for analyzing the properties of this compound, although direct data on this specific compound is not provided.
Wissenschaftliche Forschungsanwendungen
Molecular Characterization and Resonance States
- NMR Spectroscopy and Molecular Resonance : 1-Methyl-1H-indazole-5-boronic acid exhibits varied resonance states under different temperatures, as evidenced in a study by Dikmen (2018). The research utilized nuclear magnetic resonance (NMR) spectroscopy, including various NMR techniques, to study the resonance forms and molecular structure of the compound. The study highlighted the correlation between experimental and theoretical chemical shift values, enhancing our understanding of the molecule's dynamic behavior (Dikmen, 2018).
Crystal Structure and Vibrational Spectra
- Crystal Structure Analysis : The crystal structure, conformer forms, geometric parameters, and vibrational properties of this compound were studied by Dikmen (2017) using Raman, FT-IR, XRD spectroscopic methods, and quantum chemical calculations. This study provided insights into the molecular structure and stability of different conformers, contributing to the broader understanding of the compound's physical and chemical properties (Dikmen, 2017).
Chemical Synthesis and Reactions
Regiospecific Synthesis : Research by Dandu et al. (2007) explored the regiospecific synthesis of indazole isomers, including this compound, via palladium-catalyzed Suzuki coupling. This synthesis method is crucial for the precise and efficient production of indazole derivatives, which are significant in various chemical and pharmaceutical applications (Dandu et al., 2007).
- n. This research contributed to the development of new homoscorpionate ligands and their potential applications in coordination chemistry (Rheingold et al., 1997).
Enthalpy of Formation Studies
- Thermodynamic Properties : The standard molar enthalpy of formation of this compound and related compounds was studied by Orozco-Guareño et al. (2019). This research utilized calorimetry and thermogravimetry, comparing experimental results with computational findings. Understanding the enthalpy of formation is essential for various applications, including material science and chemical synthesis (Orozco-Guareño et al., 2019).
Synthetic Applications and Modifications
- Synthesis of Novel Derivatives : Novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles were synthesized from 1-methyl-1H-Indazole 3-carboxylic acid by Reddy et al. (2013). This work demonstrated the potential of this compound as a precursor in synthesizing diverse organic compounds, expanding its applicability in organic chemistry (Reddy et al., 2013).
Wirkmechanismus
Target of Action
1-Methyl-1H-indazole-5-boronic acid, also known as (1-methyl-1H-indazol-5-yl)boronic acid, is a type of organoboron compound Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction .
Mode of Action
In the context of Suzuki-Miyaura coupling reactions, this compound acts as a reagent . The boronic acid group in the compound interacts with a palladium catalyst and another organic compound to form a new carbon-carbon bond . This process involves the transmetalation of the boronic acid group to the palladium catalyst .
Biochemical Pathways
The compound’s role in suzuki-miyaura coupling reactions suggests it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have certain chemical properties, such as the ability to form reversible covalent bonds with diols, which may influence its bioavailability .
Result of Action
As a reagent in suzuki-miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds .
Action Environment
The action of this compound, like other boronic acids, can be influenced by environmental factors such as pH and temperature . For instance, boronic acids can undergo hydrolysis in acidic or alkaline conditions . Additionally, the compound is stable in air but may decompose at high temperatures .
Safety and Hazards
“1-Methyl-1H-indazole-5-boronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .
Eigenschaften
IUPAC Name |
(1-methylindazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-8-3-2-7(9(12)13)4-6(8)5-10-11/h2-5,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZFXDGMBDJLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626443 | |
| Record name | (1-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
590418-08-9 | |
| Record name | (1-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-indazole-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)








![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)


